molecular formula C8H15NO3 B14441639 N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide CAS No. 77307-97-2

N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide

Cat. No.: B14441639
CAS No.: 77307-97-2
M. Wt: 173.21 g/mol
InChI Key: VZNFCWPLYPNINI-UHFFFAOYSA-N
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Description

N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide is an organic compound with a cyclohexane ring structure It is characterized by the presence of hydroxyl groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide typically involves the reaction of cyclohexanone with methylamine and hydroxylamine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl and carboxamide groups can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives. Substitution reactions can introduce new functional groups into the cyclohexane ring, leading to a variety of substituted cyclohexane compounds.

Scientific Research Applications

N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its hydroxyl and carboxamide groups make it a potential candidate for binding to biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydroxycyclohexane: Similar in structure but lacks the carboxamide group.

    N-Methylcyclohexane-1-carboxamide: Similar but lacks the hydroxyl groups.

    Cyclohexane-1,1-dicarboxamide: Contains two carboxamide groups but no hydroxyl groups.

Uniqueness

N,1-Dihydroxy-N-methylcyclohexane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide functional groups on the cyclohexane ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

77307-97-2

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

N,1-dihydroxy-N-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C8H15NO3/c1-9(12)7(10)8(11)5-3-2-4-6-8/h11-12H,2-6H2,1H3

InChI Key

VZNFCWPLYPNINI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1(CCCCC1)O)O

Origin of Product

United States

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